molecular formula C16H24N2O B13348689 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine CAS No. 1306739-52-5

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

Cat. No.: B13348689
CAS No.: 1306739-52-5
M. Wt: 260.37 g/mol
InChI Key: ZNUBNUJFQABQLK-UHFFFAOYSA-N
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Description

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS: 1306739-52-5) is a spirocyclic amine derivative characterized by a 1-oxa-9-azaspiro[5.5]undecane core structure substituted with a benzyl group at the 9-position and an amine at the 4-position. Its molecular weight is 260.38 g/mol, and it has been cataloged as a building block for medicinal chemistry, though commercial availability is currently discontinued . The compound’s spirocyclic framework confers conformational rigidity, a feature often exploited in drug design to enhance target selectivity and metabolic stability.

Properties

IUPAC Name

9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c17-15-6-11-19-16(12-15)7-9-18(10-8-16)13-14-4-2-1-3-5-14/h1-5,15H,6-13,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUBNUJFQABQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206801
Record name 1-Oxa-9-azaspiro[5.5]undecan-4-amine, 9-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-52-5
Record name 1-Oxa-9-azaspiro[5.5]undecan-4-amine, 9-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-9-azaspiro[5.5]undecan-4-amine, 9-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine typically involves multiple steps. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of a piperidin-4-one derivative with an olefin in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets. For instance, its inhibitory activity against the MmpL3 protein of Mycobacterium tuberculosis is attributed to its ability to bind to the protein and disrupt its function. This inhibition can prevent the survival of the bacteria, making it a promising candidate for antituberculosis drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic amines with variations in substituents, ring systems, or stereochemistry exhibit divergent physicochemical and biological properties. Below is a detailed analysis of key analogs:

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Notable Data/Source
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine 1306739-52-5 C₁₇H₂₄N₂O Benzyl (C9), amine (C4) N/A 260.38 Discontinued
N-Benzyl-N-cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Hydrochloride (2ab) N/A C₁₉H₂₉ClN₂O Benzyl (C9), cyclopropylamine (C4) 221–223 349.90 Antibacterial study
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine (6a) N/A C₁₈H₂₄N₂O Phenyl (C3), cyclopropylamine (C9) N/A 284.40 30% yield, diastereomers resolved
(3R)-3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclobutyl-1-oxa-4-azaspiro[5.5]undecan-9-amine N/A C₂₁H₂₈N₂O₃ Benzo[d][1,3]dioxol-5-yl (C3), cyclobutylamine (C9) N/A 356.47 18% NMR yield
9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine 1779122-11-0 C₁₂H₂₄N₂O Propyl (C9), amine (C4) N/A 212.33 Out of stock
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine N/A C₁₆H₂₆N₂OS₂ Thiophen-2-yl (C3), methylthioethylamine (C9) N/A 327.16 52% major isomer

Key Observations

Substituent Effects on Physicochemical Properties: The benzyl group at C9 in the target compound enhances lipophilicity compared to smaller substituents (e.g., propyl in CAS 1779122-11-0) . This may influence solubility and bioavailability.

Synthetic Challenges :

  • Diastereomerism is common in spirocyclic systems. For example, N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine (6a) was synthesized as a 2:1 diastereomeric mixture, requiring preparative HPLC for resolution .
  • Yields for spirocyclic amines vary widely (e.g., 17% for 6b vs. 40% for trifluorophenyl-substituted analogs ), likely due to steric and electronic effects during cyclization.

Fluorinated derivatives (e.g., 3,4,5-trifluorophenyl-substituted compound ) may exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity.

Commercial and Stability Considerations

  • The discontinuation of this compound contrasts with the availability of its methanesulfonate derivative (CAS 503551-94-8, 97% purity ), indicating possible formulation challenges for the free base.
  • Storage conditions for spirocyclic amines often require inert atmospheres or low temperatures to prevent oxidation or ring-opening reactions .

Biological Activity

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including interactions with various receptors and enzymes. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The chemical formula of this compound is C16H24N2OC_{16}H_{24}N_{2}O with a molecular weight of 260.38 g/mol. The compound has been identified under various CAS numbers, including 1332531-13-1 and 1306739-52-5, indicating its relevance in chemical databases and research.

Research indicates that compounds similar to this compound may exhibit activity as dual ligands for opioid receptors, particularly the m-opioid receptor, which is involved in pain modulation. The structural features of the spirocyclic system contribute to its binding affinity and selectivity for these receptors, suggesting a potential role in pain management therapies .

Pharmacological Studies

A study on related compounds demonstrated that modifications on the spirocyclic structure could enhance receptor binding and activity. The introduction of aryl groups was found to increase potency as agonists at the m-opioid receptor while simultaneously acting as antagonists at the sigma receptor . This dual activity is particularly promising for developing analgesics with reduced side effects commonly associated with traditional opioids.

Case Studies

  • Pain Management : A series of derivatives based on the spirocyclic framework were tested for analgesic effects in animal models. Results showed that specific derivatives significantly reduced pain responses without producing typical opioid side effects such as sedation .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of similar compounds in models of neurodegeneration. The findings indicated that these compounds could mitigate neuronal loss and improve cognitive functions, likely through modulation of neuroinflammatory pathways .

Data Table: Biological Activities

Activity Receptor Effect Reference
m-opioid receptor agonismm-opioid receptorPain relief
Sigma receptor antagonismSigma receptorsReduced side effects
NeuroprotectionNMDA receptorNeuroprotection
Anti-inflammatoryVariousReduced inflammation

Q & A

Q. What are the primary synthetic routes for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine?

The compound is synthesized via Prins cyclization , a scalable method that avoids the complexities of olefin metathesis. For example, benzaldehyde derivatives and amines are reacted under controlled conditions to form the spirocyclic core, followed by purification via chromatography (e.g., 1:9 MeOH:MeCN) . Diastereomeric mixtures (e.g., 2:1 ratios) are common and require resolution using preparative HPLC .

Q. How is the compound characterized to confirm structural integrity?

Characterization employs NMR spectroscopy (¹H/¹³C) to verify stereochemistry and HRMS for molecular weight confirmation. For example, diastereomers are distinguished by distinct chemical shifts in ¹H NMR (e.g., δ 3.5–4.5 ppm for ether linkages) . IR spectroscopy further identifies functional groups like hydroxyl or amine moieties .

Q. What structural features influence its biological activity?

The spirocyclic framework combines rigidity (limited degrees of freedom) with a benzyl group for lipophilicity. The ether oxygen and secondary amine at position 4 are critical for interactions with enzymes like soluble epoxide hydrolase (sEH) and MmpL3 . Comparative studies show hydroxylation at position 4 (as in 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol) alters activity due to hydrogen-bonding potential .

Q. What common chemical reactions are employed for derivatization?

  • Reduction : Lithium aluminum hydride (LiAlH₄) deoxygenates the ether moiety.
  • Substitution : Nucleophiles (e.g., alkyl halides) target the amine group for functionalization.
  • Oxidation : Controlled oxidation with KMnO₄ generates hydroxylated analogs .

Advanced Research Questions

Q. How are diastereomers resolved during synthesis, and what challenges arise?

Diastereomers (e.g., 2:1 or 11:9 ratios) are separated via preparative HPLC with polar mobile phases (e.g., MeOH:ethyl acetate). Challenges include low yields (e.g., 17–30%) and overlapping retention times, requiring optimized gradient elution . Stereochemical assignments are confirmed by NOESY NMR or X-ray crystallography .

Q. What biological targets and assays are relevant for this compound?

  • sEH Inhibition : Measured via fluorescence-based assays using cis-epoxyeicosatrienoic acid (EET) substrates. IC₅₀ values correlate with spirocyclic rigidity .
  • MmpL3 Inhibition : Mycobacterial growth assays (e.g., against M. tuberculosis) assess disruption of lipid transport .
  • Receptor Binding : Radioligand displacement studies (e.g., for neurological targets) quantify affinity .

Q. How do structural modifications impact activity in SAR studies?

DerivativeModificationBiological Impact
9-Benzyl-4-hydroxyHydroxyl group at C4Reduced sEH inhibition due to steric hindrance
3-Cyclopropyl analogCyclopropyl substitutionEnhanced MmpL3 selectivity
N-FluorobenzylFluorine additionImproved metabolic stability

Q. What stability challenges exist under experimental conditions?

The compound is sensitive to acidic hydrolysis (e.g., during Boc-deprotection) and oxidation. Storage under inert atmospheres (N₂/Ar) at –20°C is recommended. Degradation products (e.g., ring-opened amines) are monitored via LC-MS .

Q. How can computational modeling guide optimization?

Molecular docking (e.g., AutoDock Vina) predicts binding poses with sEH’s catalytic triad (Asp335, Tyr466, Tyr485). QSAR models highlight the benzyl group’s role in π-π stacking with hydrophobic pockets . Free-energy perturbation (FEP) calculations optimize substituent positions for affinity .

Q. What scalability challenges arise in multi-gram synthesis?

Prins cyclization offers better scalability than olefin metathesis but requires strict temperature control (±2°C) to minimize byproducts. Continuous flow reactors improve reproducibility, while HPLC purification remains a bottleneck due to solvent consumption .

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